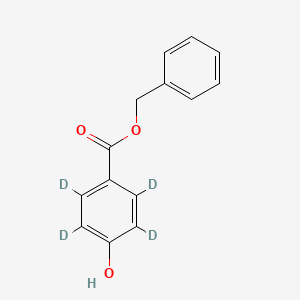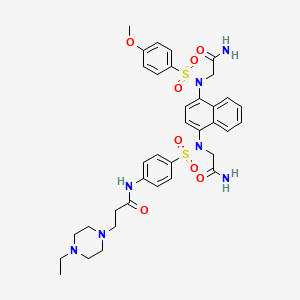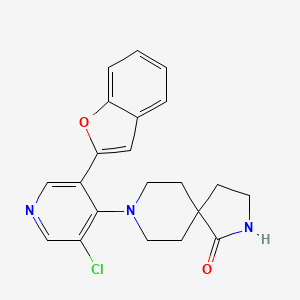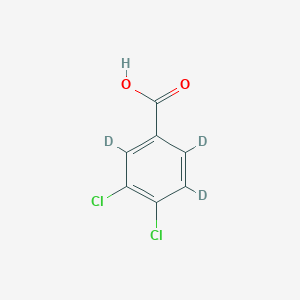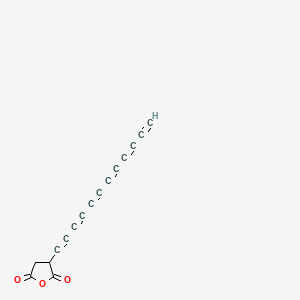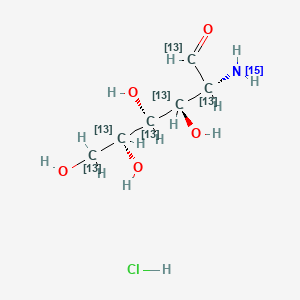
Glucosamine-13C6,15N (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucosamine-13C6,15N (hydrochloride) is a stable isotope-labeled compound of glucosamine hydrochloride. It is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glucosamine-13C6,15N (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glucosamine molecule. The process typically starts with the isotopically labeled precursors, which undergo a series of chemical reactions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of Glucosamine-13C6,15N (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to obtain the compound with high isotopic purity. The final product is then subjected to quality control tests to ensure its suitability for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Glucosamine-13C6,15N (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carbonyl group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Glucosamine-13C6,15N (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry and NMR studies to investigate metabolic pathways and chemical reactions.
Biology: Employed in studies of glycosylation processes and the synthesis of glycosylated proteins and lipids.
Medicine: Investigated for its potential therapeutic effects in conditions like osteoarthritis and joint pain.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
The mechanism of action of Glucosamine-13C6,15N (hydrochloride) involves its role as a precursor in the synthesis of glycosaminoglycans, which are major components of joint cartilage. The compound is incorporated into glycosylated proteins and lipids, contributing to the maintenance and repair of cartilage tissue. The isotopic labeling allows for precise tracking and quantification of these processes in research studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucosamine hydrochloride: The non-labeled version of the compound, commonly used in dietary supplements.
N-Acetyl-D-glucosamine: Another amino sugar involved in glycosylation processes.
Galactosamine hydrochloride: A similar compound with a different sugar moiety
Uniqueness
Glucosamine-13C6,15N (hydrochloride) is unique due to its isotopic labeling, which allows for detailed studies of metabolic pathways and chemical reactions. The incorporation of carbon-13 and nitrogen-15 isotopes provides valuable information in mass spectrometry and NMR studies, making it a powerful tool in scientific research .
Eigenschaften
Molekularformel |
C6H14ClNO5 |
|---|---|
Molekulargewicht |
222.58 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxy(1,2,3,4,5,6-13C6)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1; |
InChI-Schlüssel |
CBOJBBMQJBVCMW-JFJKXPFDSA-N |
Isomerische SMILES |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH]=O)[15NH2])O)O)O)O.Cl |
Kanonische SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


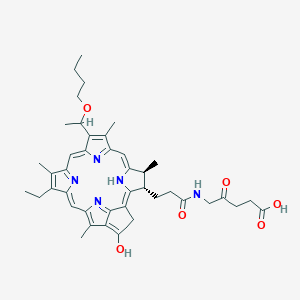

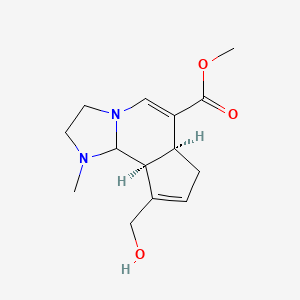

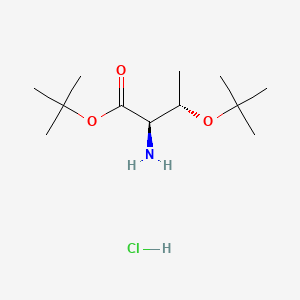


![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
